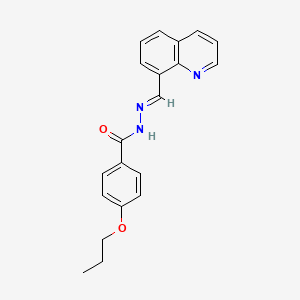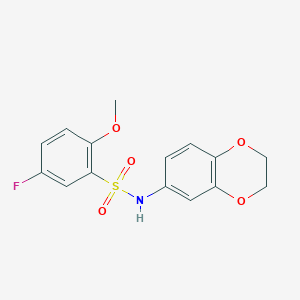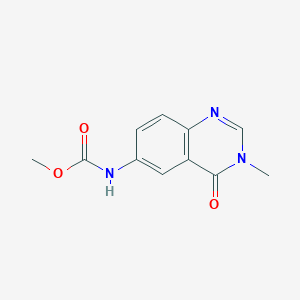
4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, similar to "4-propoxy-N'-(8-quinolinylmethylene)benzohydrazide," often involves palladium-catalyzed oxidative carbonylation and cyclization processes. For instance, a method described involves the cyclization-alkoxycarbonylation of substituted 2-(trimethylsilanyl)ethynylaniline derivatives under specific conditions, leading to various quinoline derivatives, although not directly the compound , this provides insight into possible synthetic routes (Costa et al., 2004).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures that impact their chemical and physical properties. For example, compounds related to "this compound" show various molecular frameworks, as seen in X-ray diffraction analyses, which help in understanding the spatial arrangement and potential reactivity sites of these molecules (Arunagiri et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives are known for participating in nucleophilic cyclization reactions, producing biologically interesting compounds. These reactions can lead to the formation of new heterocyclic systems that have potential biological applications, indicative of the reactivity patterns that "this compound" might exhibit (Othman, 2003).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The synthesis of fused benzoxazino[1,2,3]triazolyl[4,5-c]quinolinone derivatives via one-pot strategy demonstrated significant in vitro cytotoxic activity against various cancer cell lines, including MCF-7, A-549, and HeLa. Compound 4d exhibited broad-spectrum activity with IC50 values comparable to cisplatin, highlighting its potential as an anticancer agent. A structure-activity relationship (SAR) analysis further elucidated the correlation between chemical structure and anticancer efficacy (S. Narsimha et al., 2016).
Anticonvulsant Activity
A study on the development of anticonvulsants synthesized a series of 1-(8-(benzyloxy)quinolin-2-yl)-6-substituted-4,6-diazaspiro[2,4]heptane-5,7-diones and evaluated their efficacy using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Two compounds showed promising activities, with one demonstrating a protective index of 26.8 in the MES test, indicating its potential for further development as an anticonvulsant (Xianran He et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Substituted-N'-(1E)-substituted-phenylmethylidene]benzohydrazide analogs were synthesized and exhibited notable antioxidant, anti-inflammatory, and antimicrobial activities. Specific compounds emerged as lead compounds, showcasing potential in treating inflammation and microbial infections, with some displaying significant antibacterial and antifungal activities (S. Bala et al., 2013).
Synthesis and Evaluation of Novel Ligands
A novel benzodiazepine receptor (BZR) ligand, incorporating a benzyloxy substituent into the pyrazoloquinoline system, was designed and synthesized. This compound demonstrated agonist activity at the BZR, indicating potential applications in neuroscience research and therapeutic development (C. Wang et al., 1995).
Environmental and Chemical Process Innovations
The activation of peroxymonosulfate by benzoquinone highlighted a novel non-radical oxidation process, showcasing an efficient method for environmental detoxification. This study provided insights into innovative oxidation processes that could be applied in environmental chemistry and wastewater treatment (Yang Zhou et al., 2015).
Eigenschaften
IUPAC Name |
4-propoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-13-25-18-10-8-16(9-11-18)20(24)23-22-14-17-6-3-5-15-7-4-12-21-19(15)17/h3-12,14H,2,13H2,1H3,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEQWZNEZLLCKB-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)
![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)
![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)
![propyl 8-benzyl-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5511260.png)
![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)
![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)
![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)